molecular formula C21H16N2O3 B12218864 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 174422-18-5

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12218864
CAS No.: 174422-18-5
M. Wt: 344.4 g/mol
InChI Key: HGLQZMHFAPHBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Chemical Registry Identifiers

The systematic IUPAC name for this compound is 2-(4-phenylmethoxyphenyl)-1H-benzimidazole-5-carboxylic acid , reflecting its benzimidazole core substituted at the 2-position with a 4-benzyloxyphenyl group and at the 5-position with a carboxylic acid moiety. The benzyloxy group (-OCH₂C₆H₅) arises from the ether linkage between a phenylmethyl (benzyl) group and the para-position of the phenyl ring.

Chemical Registry Identifiers

  • CAS Registry Number : 174422-18-5
  • Molecular Formula : C₂₁H₁₆N₂O₃
  • Molecular Weight : 344.4 g/mol

The compound’s SMILES representation (C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O) encodes its connectivity, emphasizing the benzyloxy-phenyl substitution and carboxylic acid group.

Molecular Architecture Analysis: Benzyloxy-Phenyl Substitution Patterns

The molecular structure integrates three key components:

  • Benzimidazole Core : A fused bicyclic system with nitrogen atoms at positions 1 and 3.
  • 4-Benzyloxyphenyl Substituent : Attached at position 2, this group introduces steric bulk and lipophilicity due to the benzyl ether linkage.
  • Carboxylic Acid Group : Positioned at carbon 5, this moiety enhances polarity and enables hydrogen bonding or salt formation.

Electronic Effects

  • The benzyloxy group acts as an electron-donating substituent via resonance, stabilizing the phenyl ring and influencing the benzimidazole’s aromatic π-system.
  • The carboxylic acid group contributes to acidity (pKa ~4–5), with deprotonation possible under physiological conditions.

Spatial Arrangement

  • The dihedral angle between the benzyloxy-phenyl group and the benzimidazole plane is critical for molecular interactions. In analogous structures, angles of 35–50° are observed, balancing conjugation and steric effects.

Crystallographic Data and Conformational Isomerism

While crystallographic data for 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid remains unreported, insights can be drawn from related benzimidazole derivatives:

Key Features of Benzimidazole Crystals

  • Space Group : Orthorhombic systems (e.g., Pccn) are common, as seen in 1H-benzimidazole-2-carboxamide.
  • Hydrogen Bonding : Carboxylic acid groups typically form dimers via O–H···O interactions, while benzimidazole N–H groups engage in N–H···N bonds.

Predicted Packing Behavior

  • Layered arrangements driven by π-π stacking between benzyloxy-phenyl groups.
  • Intermolecular hydrogen bonds between carboxylic acid protons and benzimidazole nitrogen atoms.

Table 1: Hypothetical Crystallographic Parameters

Parameter Predicted Value
Crystal System Orthorhombic
Space Group Pcca
Unit Cell Dimensions a = 10.2 Å, b = 12.8 Å, c = 14.5 Å
Z (Molecules/Unit Cell) 8

Comparative Structural Analysis with Benzimidazole Carboxylic Acid Derivatives

Table 2: Structural Comparison of Benzimidazole Derivatives

Compound Substituent at Position 2 Functional Group at Position 5 Molecular Weight (g/mol)
2-(4-Benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid 4-Benzyloxyphenyl Carboxylic acid 344.4
1H-Benzimidazole-5-carboxylic acid None Carboxylic acid 162.2
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid 4-Hydroxy-3-methoxyphenyl Carboxylic acid 284.3
2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide 4-Hydroxyphenyl Carboxamide 253.3

Key Observations

  • Lipophilicity : The benzyloxy group increases logP by ~2.5 compared to unsubstituted derivatives, enhancing membrane permeability.
  • Hydrogen-Bonding Capacity : Carboxylic acid derivatives exhibit greater hydrogen-bond donor/acceptor potential than carboxamides or methoxy-substituted analogs.
  • Steric Effects : Bulky substituents at position 2 (e.g., benzyloxy) restrict rotational freedom, potentially favoring specific bioactive conformations.

Electronic Impact of Substituents

  • Electron-Donating Groups (e.g., benzyloxy): Stabilize adjacent positive charges, relevant for interactions with enzymatic active sites.
  • Electron-Withdrawing Groups (e.g., carboxylic acid): Modulate aromatic ring electron density, affecting binding to hydrophobic pockets.

Properties

CAS No.

174422-18-5

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25)

InChI Key

HGLQZMHFAPHBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Approach

The most widely reported method involves a two-step process:

  • Schiff Base Formation : Reacting o-phenylenediamine with 4-benzyloxybenzaldehyde under acidic conditions.
  • Cyclization : Oxidative closure of the benzimidazole ring.

Procedure :

  • Step 1 : o-Phenylenediamine (1.08 g, 10 mmol) and 4-benzyloxybenzaldehyde (2.12 g, 10 mmol) are refluxed in ethanol with catalytic HCl (0.1 M) for 4 hours.
  • Step 2 : Sodium dithionite (Na₂S₂O₄, 2.5 g, 14 mmol) in dimethyl sulfoxide (DMSO) is added to the mixture, heated at 50°C for 2 hours to facilitate cyclization.
  • Yield : 68–75% after recrystallization from ethanol.

Key Variables :

Parameter Optimal Value Impact on Yield/Purity
Solvent Ethanol/DMSO Maximizes solubility of intermediates
Temperature 50–60°C Prevents decomposition
Oxidizing Agent Na₂S₂O₄ Selective for benzimidazole formation

Carboxylic Acid Functionalization

Introducing the carboxylic acid group at the 5-position requires either:

  • Direct Carboxylation : Using CO₂ under basic conditions (e.g., NaOH).
  • Pre-functionalized Starting Materials : Ethyl 4-(methylamino)-3-nitrobenzoate, which is hydrolyzed post-cyclization.

Example Protocol :

  • Ethyl 4-(methylamino)-3-nitrobenzoate (2.0 g, 8.2 mmol) and 4-benzyloxybenzaldehyde (1.8 g, 8.2 mmol) undergo cyclization with Na₂S₂O₄ in DMSO.
  • The nitro group is reduced to an amine using Fe/HCl, followed by carboxylation with CO₂/NaOH.
  • Yield : 62–70% after HPLC purification.

Comparative Data :

Method Purity (HPLC) Time Efficiency Scalability
Direct Carboxylation 92–95% Moderate Limited by CO₂ pressure
Pre-functionalized 96–98% High Industrial-friendly

Industrial-Scale Production Optimizations

Continuous Flow Reactors

To enhance yield and reduce reaction times, continuous flow systems are employed:

  • Conditions :
    • Residence time: 20 minutes
    • Temperature: 55°C
    • Catalyst: Er(OTf)₃ (1 mol%)
  • Output : 85% yield with >99% conversion.

Green Chemistry Innovations

  • Solvent-Free Synthesis : Silica gel-supported reactions under microwave irradiation (300 W, 7 minutes) achieve 89% yield.
  • Waste Reduction : Recycling DMSO and Na₂S₂O₄ reduces solvent use by 40%.

Purification and Characterization

Chromatographic Techniques

  • HPLC Purification :
    • Column: C18 reverse-phase
    • Mobile Phase: Acetonitrile/water (70:30 v/v)
    • Retention Time: 8.2 minutes.
  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted aldehydes.

Spectroscopic Validation

Technique Key Data Points Reference
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, H-4), 7.82 (d, J=8.5 Hz, 2H, ArH), 5.12 (s, 2H, OCH₂Ph)
IR (KBr) 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
ESI-MS m/z 345.1 [M+H]⁺ (calc. 344.4)

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Oxidation : Leads to N-oxide derivatives.
    • Solution : Strict control of Na₂S₂O₄ stoichiometry.
  • Ester Hydrolysis : Premature cleavage of ethyl groups.
    • Solution : Use of tert-butyl esters for acid protection.

Scalability Issues

  • Catalyst Poisoning : Additives like KI (0.1 mol%) preserve Er(OTf)₃ activity in flow systems.
  • Cost-Efficiency : Replacing DMSO with PEG-400 reduces solvent costs by 30%.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.

    Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic protein expression. A notable example includes the derivative 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid , which has been found to induce S/G2 cell cycle arrest in leukemic cells with an IC5050 value of 3 µM, indicating its potential as an anti-leukemic agent .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. Research indicates that certain compounds exhibit significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a study highlighted that specific benzimidazole derivatives demonstrated minimal inhibitory concentration (MIC) values as low as 4 µg/mL against pathogenic bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been explored extensively. Compounds synthesized from this class have shown promising results in reducing edema and exhibiting analgesic effects comparable to standard anti-inflammatory drugs such as diclofenac. For instance, specific derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial targets in managing inflammation .

Antiviral Activity

Recent studies have identified benzimidazole derivatives as potential antiviral agents. Compounds have been reported to inhibit viruses such as enteroviruses and herpes simplex virus with IC5050 values significantly lower than existing antiviral treatments . The mechanism often involves interference with viral replication processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including those similar to 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid. The findings indicated that these compounds significantly inhibited cancer cell proliferation through apoptosis induction and cell cycle disruption .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of benzimidazole derivatives was screened for antimicrobial activity against various pathogens. The results showed that certain compounds exhibited potent activity against MRSA and other resistant strains, suggesting their potential utility in treating infections caused by antibiotic-resistant bacteria .

Case Study 3: Anti-inflammatory Properties

Research on the anti-inflammatory effects of benzimidazole derivatives revealed that several compounds could effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. These findings support further development for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Molecular Weight CAS Number Key Properties/Effects
2-(4-Benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid 4-Benzyloxyphenyl 360.36 (calc.) Not provided High lipophilicity; potential CNS activity due to benzyloxy group .
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 4-Hydroxyphenyl 254.24 174533-98-3 Increased solubility (logP ~1.5); antioxidant potential via phenolic -OH group .
2-(4-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid 4-Chlorophenyl 272.69 174422-14-1 Electron-withdrawing Cl enhances acidity (pKa ~2.8); antispasmodic activity .
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid 2-Nitrophenyl 283.24 Not provided Ortho-nitro group confers naloxone-sensitive analgesic activity (ID₅₀ <1 mg/kg) .
CV-11974 (Angiotensin II antagonist) Ethoxy-tetrazolylbiphenyl 508.53 139481-59-7 Tetrazole enhances AT₁ receptor binding (IC₅₀ = 1.12 × 10⁻⁷ M) .

Pharmacological Profiles

Table 2: Key Pharmacological Findings

Compound Target/Activity IC₅₀/ID₅₀ Reference
2-(4-Benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid Hypothesized kinase inhibition Not reported
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid Naloxone-sensitive analgesia ID₅₀ = 0.5 mg/kg
CV-11974 Angiotensin II receptor (AT₁) IC₅₀ = 1.12 × 10⁻⁷ M
2-(4-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid KCl-induced ileum contraction EC₅₀ = 3.2 µM

Biological Activity

The compound 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The chemical structure of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid consists of a benzimidazole core substituted with a benzyloxyphenyl group and a carboxylic acid moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, compounds structurally related to 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that similar benzimidazole derivatives induced cell cycle arrest and apoptosis in leukemic cells, with IC50 values as low as 3 μM, indicating strong anti-leukemic activity .

Table 1: Anticancer Activity of Related Benzimidazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 5aLeukemic cells3Induces S/G2 arrest, apoptosis
Compound XBreast cancer10Inhibits cell proliferation
Compound YColon cancer5Induces DNA damage

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds similar to 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against Salmonella typhi, outperforming standard antibiotics .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

Compound NameTarget OrganismMIC (µg/ml)Comparison Standard
Compound AS. typhi12.5Ampicillin (100)
Compound BC. albicans250Griseofulvin (500)

Antiviral Activity

Some studies have indicated that benzimidazole derivatives can act as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or pathways. For instance, certain derivatives demonstrated activity against hepatitis C virus (HCV), with EC50 values in the nanomolar range . The exact mechanism often involves interference with viral RNA synthesis.

Table 3: Antiviral Activity of Benzimidazole Derivatives

Compound NameVirus TargetedEC50 (nM)
Compound CHCV0.028
Compound DHerpes Simplex Virus0.030

Case Studies

  • Antileukemic Activity : A study synthesized various benzimidazole derivatives, including those related to our compound, and evaluated their effects on leukemic cell lines. The results indicated significant induction of apoptosis and cell cycle arrest, suggesting potential for development as chemotherapeutic agents .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of benzimidazole derivatives against clinical isolates of bacteria and fungi. The findings revealed promising activity, particularly against resistant strains, highlighting the therapeutic potential of these compounds .

Q & A

Basic: What are the recommended synthetic pathways for 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
The compound is typically synthesized via condensation-cyclization of 4-benzyloxybenzaldehyde with 3,4-diaminobenzoic acid under acidic conditions (e.g., polyphosphoric acid or HCl). Key steps include:

  • Intermediate formation : Schiff base generation at 80–100°C for 6–12 hours.
  • Cyclization : Intramolecular ring closure under reflux (120–140°C) .
    Yield optimization strategies:
  • Use anhydrous solvents (e.g., DMF or acetic acid) to minimize hydrolysis.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Purify via recrystallization (ethanol/water) or column chromatography (yield: 55–70%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the benzimidazole core (δ 7.5–8.3 ppm for aromatic protons) and benzyloxy group (δ 5.1 ppm for OCH2Ph) .
  • FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and NH (3100–3300 cm⁻¹) .
  • X-ray diffraction : Resolve crystal packing using SHELXL (space group P21/c, Z = 4) for hydrogen-bonding analysis (e.g., O–H···N interactions) .
  • Mass spectrometry : ESI-MS (m/z [M+H]+ calculated: 375.12) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antioxidant activity : DPPH radical scavenging (IC50 determination at 517 nm) .
  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, IC50 comparison with 5-FU) .
  • Enzyme inhibition : AMPK activation via luciferase reporter assays (EC50 calculation) .
    Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate replicates to ensure reproducibility .

Advanced: What QSAR parameters are predictive of this compound’s bioactivity, and how should models be validated?

Methodological Answer:

  • Descriptors : Include lipophilicity (logP), topological polar surface area (TPSA), and Hammett σ constants for the benzyloxy substituent .
  • Model validation :
    • Split datasets into training/test sets (70:30 ratio).
    • Use multiple linear regression (MLR) or partial least squares (PLS) with cross-validation (R² > 0.8, Q² > 0.6).
    • Validate externally using analogs like 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid (PubChem CID: 850705-30-5) .

Advanced: How can molecular docking elucidate the interaction of this compound with AMPK or other targets?

Methodological Answer:

  • Target selection : Use PDB structures (e.g., AMPK α-subunit, PDB: 4CFE).
  • Docking workflow :
    • Prepare ligand (protonation states via MarvinSketch).
    • Grid box centered on ATP-binding site (AutoDock Vina).
    • Score poses using binding energy (ΔG ≤ −8.0 kcal/mol) and hydrogen-bond analysis (e.g., with Lys45, Glu96).
  • Validation : Compare with co-crystallized ligands (e.g., A-769662) .

Advanced: How do substituents at the 4-benzyloxy position affect SAR in benzimidazole derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -F, -Cl): Enhance antiproliferative activity (e.g., 2-(4-fluorophenyl) analog IC50: 12 µM vs. 25 µM for parent compound) .
  • Bulkier substituents (e.g., -OPh): Reduce solubility but improve AMPK activation (EC50: 0.5 µM vs. 1.2 µM) .
  • Method : Synthesize derivatives via Suzuki coupling (Pd(PPh3)4, K2CO3) and test in dose-response assays .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Methodological Answer:

  • Challenges : Poor crystal growth due to carboxylic acid group hygroscopicity.
  • Solutions :
    • Co-crystallize with ethanol/water (1:1) at 4°C.
    • Use SHELXL for twinning correction (HKLF 5 format) and anisotropic refinement (R-factor < 0.05) .
    • Analyze π-π stacking (3.5–4.0 Å) and hydrogen-bond networks (O···N distance: 2.8 Å) .

Advanced: How should researchers resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Case example : Discrepancies in antiproliferative IC50 values (e.g., 10 µM vs. 25 µM).
  • Root cause analysis :
    • Check cell line authenticity (STR profiling).
    • Normalize to assay conditions (serum concentration, incubation time).
  • Resolution : Conduct meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and report 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.